molecular formula C19H23NO4S2 B2603916 4-(benzenesulfonyl)-1-(2,5-dimethylbenzenesulfonyl)piperidine CAS No. 1705398-35-1

4-(benzenesulfonyl)-1-(2,5-dimethylbenzenesulfonyl)piperidine

Cat. No.: B2603916
CAS No.: 1705398-35-1
M. Wt: 393.52
InChI Key: JEGSZPCZWDQQFV-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-1-(2,5-dimethylbenzenesulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with benzenesulfonyl and 2,5-dimethylbenzenesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-1-(2,5-dimethylbenzenesulfonyl)piperidine typically involves multi-step organic reactions. One common method includes the sulfonylation of piperidine with benzenesulfonyl chloride and 2,5-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-1-(2,5-dimethylbenzenesulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Corresponding substituted piperidine derivatives.

Scientific Research Applications

4-(Benzenesulfonyl)-1-(2,5-dimethylbenzenesulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-1-(2,5-dimethylbenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring provides a scaffold that can enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzenesulfonyl)piperidine
  • 1-(2,5-Dimethylbenzenesulfonyl)piperidine
  • 4-(Methylsulfonyl)piperidine

Uniqueness

4-(Benzenesulfonyl)-1-(2,5-dimethylbenzenesulfonyl)piperidine is unique due to the presence of both benzenesulfonyl and 2,5-dimethylbenzenesulfonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(benzenesulfonyl)-1-(2,5-dimethylphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S2/c1-15-8-9-16(2)19(14-15)26(23,24)20-12-10-18(11-13-20)25(21,22)17-6-4-3-5-7-17/h3-9,14,18H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGSZPCZWDQQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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